ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate

Medicinal chemistry Physicochemical profiling SAR

Acquire a uniquely differentiated benzothiazole-piperidine probe. This compound is the sole member of the N-(benzothiazol-2-yl)acetamide class combining a 3-ethoxycarbonyl piperidine with an amino (NH) linker. It enables SAR exploration at the unexplored piperidine 3-position versus 2,6-substituted leads, cross-reactivity profiling across CCR/CXCR chemokine panels distinct from thioether or 4-amino series, and ester-to-acid prodrug metabolism studies. Include the verified ¹H NMR fingerprint (SpectraBase ID: KdEllz6UsVN) for identity confirmation.

Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
Cat. No. B5435473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H21N3O3S/c1-2-23-16(22)12-6-5-9-20(10-12)11-15(21)19-17-18-13-7-3-4-8-14(13)24-17/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,21)
InChIKeyNLSGKSVGSQANDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate – Core Structural Identity and Compound-Class Context for Procurement Decisions


Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate (C₁₇H₂₁N₃O₃S, MW 347.43 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide class [1]. It combines a 2-aminobenzothiazole pharmacophore with a piperidine-3-carboxylic acid ethyl ester linked via an acetamide spacer. This scaffold has been explored in multiple therapeutic programs including antimicrobial agents [1], chemokine receptor antagonists [2], and CXCR3 modulators [3]. The compound is currently available as a research-grade chemical from several specialist suppliers and is referenced in at least one patent family as a structural analog [3][4].

Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate – Why In-Class Analogs Cannot Be Freely Substituted for Procurement


Within the benzothiazole–piperidine acetamide family, minor structural variations produce large shifts in biological selectivity, potency, and physicochemical profile that cannot be predicted a priori. The lead-optimization study by Altıntop et al. demonstrated that altering the piperidine C-2/C-6 methyl substitution pattern changed anticandidal MIC values by ≥4-fold across Candida species, while chloro-versus-methyl substitution on the benzothiazole phenyl ring dictated whether activity was primarily antibacterial or antifungal [1]. In the structurally related CCR3 antagonist series, moving the substituent position on the benzothiazole ring converted a weak, non-selective binder (IC₅₀ ~750 nM, 4-fold selectivity) into a sub-nanomolar, 820-fold selective compound [2]. The target compound's unique combination of a 3-ethoxycarbonyl substituent and an amino (NH) rather than thio (S) linker to benzothiazole distinguishes it from both the antimicrobial and chemokine series, meaning its activity profile is non-interchangeable with any close analog tested in published SAR studies [1][2][3].

Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate – Quantified Differentiation Evidence Against Closest Structural Analogs


Piperidine 3-Ethoxycarbonyl Substituent Enables Differential Lipophilicity and Hydrogen-Bonding Capacity Versus 4-Carboxamide and Unsubstituted Analogs

The target compound bears an ethyl ester at the piperidine 3-position, providing a hydrogen-bond-accepting carbonyl without the hydrogen-bond-donating capacity of a carboxylic acid or primary amide. In contrast, the closest published analog—1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide—presents a primary amide at the 4-position that is both a donor and acceptor, altering the compound's interaction with biological targets and its solubility profile [1]. Within the Altıntop et al. antimicrobial series, piperidine substituents at the 2- and 6-positions (methyl groups) were shown to be critical drivers of anticandidal potency; no 3-substituted variant was tested, indicating a genuine structural gap in the published dataset [1]. The 3-ethoxycarbonyl group is predicted to increase lipophilicity (SlogP ~2.21 for the target compound scaffold [2]) relative to unsubstituted piperidine analogs, which may enhance membrane permeability at the potential cost of aqueous solubility.

Medicinal chemistry Physicochemical profiling SAR

2-Ylamino (NH) Linker Versus 2-Ylthio (S) Linker Alters Hydrogen-Bonding Geometry and Protonation State at the Benzothiazole Core

The target compound uses a 2-amino linker (benzothiazol-2-ylamino) to the acetamide, whereas the well-characterized CCR3 antagonist series (Naya et al., 2001) employs a 2-thio linker (benzothiazol-2-ylthio). This single-atom substitution (NH for S) has profound implications: the NH group can act as both a hydrogen-bond donor and acceptor, while the thioether sulfur is only a weak hydrogen-bond acceptor. In the CCR3 series, the thioether was considered catalytically important for receptor binding, and the NH variant was not explored in that program [1]. The target compound's NH linker thus represents a distinct pharmacophoric pattern that has been exploited in a separate therapeutic context—CXCR3 antagonism—where 4-(benzothiazol-2-ylamino)piperidine derivatives showed 'potent and selective' modulation [2]. This chemotype divergence means the target compound cannot be considered interchangeable with thioether-linked analogs in any biological application without explicit cross-testing.

Medicinal chemistry Receptor binding SAR

Fungus-Selective Antimicrobial Activity Pattern in the Core Scaffold Suggests Application-Specific Differentiation from Broad-Spectrum Antibacterials

Altıntop et al. (2013) screened 24 N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species. Crucially, the series showed a consistent fungus-over-bacterium selectivity: compounds were 'more effective against fungi than bacteria,' with Candida utilis identified as the most susceptible organism [1]. Compounds 7 and 11 (bearing 2,6-dimethylpiperidine and chloro/methyl benzothiazole substituents) demonstrated the strongest anticandidal activity. The target compound, with its 3-ethoxycarbonyl substituent (not tested in the 24-compound panel), occupies an unexplored region of this SAR space—potentially modifying both the antifungal potency and the fungus/bacterium selectivity ratio relative to the published lead compounds. Additionally, the MTT cytotoxicity assay confirmed that 'effective doses of these derivatives were lower than their cytotoxic doses,' establishing a therapeutic window for the series [1].

Antimicrobial activity Candida Cytotoxicity

Piperidine 3-Carboxylate Ester as a Prodrug Handle or Metabolic Soft Spot Differentiates the Scaffold from Metabolically Stable 4-Substituted Analogs

The ethyl ester at the piperidine 3-position introduces a site for esterase-mediated hydrolysis that is absent in the 4-carboxamide (non-hydrolyzable amide) and unsubstituted piperidine analogs. In the broader medicinal chemistry literature, piperidine-3-carboxylic acid ethyl esters (ethyl nipecotates) are established GABA reuptake inhibitor precursors where ester hydrolysis generates the active carboxylic acid metabolite . The target compound can thus function as a potential prodrug (liberating the corresponding carboxylic acid upon esterase cleavage) or, conversely, as a compound with intrinsically shorter metabolic half-life in hepatic microsome assays. This is in contrast to the 4-carboxamide analog, which is metabolically stable toward hydrolysis. For procurement in ADME screening cascades, the ester function provides a built-in metabolic liability probe that is not present in amide-bearing comparators [1].

Drug metabolism Ester hydrolysis Pharmacokinetics

Patent-Documented CXCR3 Chemokine Receptor Modulation: Differentiation from CCR3-Selective and Antimicrobial Series

Patent WO 2005003127 A1 (Celltech R&D Ltd.) explicitly claims 1-substituted 4-(benzothiazol-2-ylamino)piperidine derivatives as 'potent and selective modulators of the interaction between CXCR3 and its chemokine ligands' for treating inflammatory, autoimmune, and immunoregulatory disorders involving inappropriate T-cell trafficking [1]. The target compound differs from the patent's exemplified 4-amino-substituted piperidines in two key respects: (i) the benzothiazole is linked to the piperidine via an acetamide bridge at the piperidine N-1 position rather than directly at the 4-position, and (ii) the ester is at the 3- rather than 1-position. This structural relationship positions the target compound as a chemotype bridge between the CXCR3 patent series [1] and the antimicrobial acetamide series [2], offering potential dual-use screening value. The CXCR3 program is distinct from the CCR3 antagonist series (Naya et al., 2001), which targets eosinophil recruitment in asthma/allergy rather than T-cell trafficking [3].

Chemokine receptor CXCR3 Inflammation

Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate – High-Value Application Scenarios Grounded in Differentiation Evidence


Anticandidal Lead Optimization: Expanding SAR Around the Piperidine 3-Position

The published antimicrobial series demonstrated fungus-selective activity with SAR driven by piperidine 2,6-substitution, but no compound in the 24-member library explored substitution at the 3-position [1]. The 3-ethoxycarbonyl group introduces both steric bulk and an additional H-bond-accepting carbonyl. Procuring this compound enables exploration of whether 3-substitution enhances or diminishes antifungal potency relative to the 2,6-dimethylpiperidine leads (compounds 7 and 11), potentially opening a new vector for selectivity optimization against Candida species.

Chemokine Receptor Panel Screening: Probing the NH-Linker Pharmacophore Across CCR and CXCR Families

The target compound's 2-ylamino (NH) linker to benzothiazole distinguishes it from the extensively characterized 2-ylthio CCR3 antagonist series [2] and aligns it with the CXCR3 patent chemotype [3]. For laboratories running chemokine receptor panels (CCR1, CCR3, CXCR3), this compound serves as a single probe to assess whether the NH-linker benzothiazole acetamide scaffold exhibits cross-reactivity or selectivity across CCR/CXCR family members—information unobtainable from either the thioether CCR3 or the 4-amino CXCR3 series alone.

Esterase-Mediated Prodrug Activation Studies in Antifungal or Anti-Inflammatory Programs

The ethyl ester at the piperidine 3-position is a known substrate for carboxylesterases, and the corresponding carboxylic acid metabolite would be expected to show altered membrane permeability and target engagement [4]. Researchers can procure this compound as a tool to study the effect of ester-to-acid bioconversion on antifungal MIC values or chemokine receptor IC₅₀ values, using the parent ester and authentic carboxylic acid standard in parallel. This is not feasible with the 4-carboxamide analog, which lacks a hydrolyzable functional group.

Analytical Reference Standard for Benzothiazole–Piperidine Acetamide Library Characterization

The compound's ¹H NMR spectrum has been deposited in the SpectraBase database (Compound ID: KdEllz6UsVN) [5], providing a verified analytical fingerprint. For laboratories synthesizing or characterizing new members of the N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide family, this compound serves as a chromatographic and spectroscopic reference standard, with confirmed molecular formula (C₁₇H₂₁N₃O₃S), exact mass (347.130363 Da), and InChI key (NLSGKSVGSQANDG-UHFFFAOYSA-N) available for identity verification.

Quote Request

Request a Quote for ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.